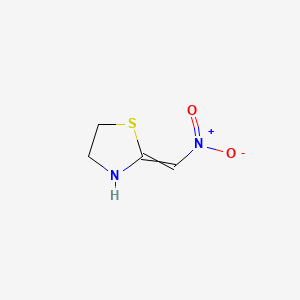

2-(Nitromethylidene)-1,3-thiazolidine

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C4H6N2O2S |

|---|---|

Peso molecular |

146.17 g/mol |

Nombre IUPAC |

2-(nitromethylidene)-1,3-thiazolidine |

InChI |

InChI=1S/C4H6N2O2S/c7-6(8)3-4-5-1-2-9-4/h3,5H,1-2H2 |

Clave InChI |

IDEZECZCLMOIJN-UHFFFAOYSA-N |

SMILES |

C1CSC(=C[N+](=O)[O-])N1 |

SMILES canónico |

C1CSC(=C[N+](=O)[O-])N1 |

Origen del producto |

United States |

Context Within Thiazolidine Heterocycle Chemistry

Thiazolidine (B150603) and its derivatives represent a crucial class of heterocyclic compounds in medicinal chemistry. e3s-conferences.orgresearchgate.net The core structure is a five-membered ring containing a sulfur and a nitrogen atom, which serves as a versatile scaffold for developing pharmaceutically active molecules. nih.govnih.gov The thiazolidine nucleus allows for substitutions at various positions (2, 4, and 5), which is key to enhancing the pharmacological importance of the resulting compounds. nih.govnih.gov

The presence of sulfur in the ring is often associated with enhanced pharmacological properties. nih.gov Thiazolidine derivatives have demonstrated a wide spectrum of biological activities, making them highly prized in drug discovery. nih.govorientjchem.org These activities include antimicrobial, anticancer, anti-inflammatory, antidiabetic, and neuroprotective properties. orientjchem.orgresearchgate.net The diverse biological responses of thiazolidine-based compounds have made this heterocyclic system a foundational component in the design of new therapeutic agents. nih.govnih.gov

Significance in Organic Synthesis and Scaffold Design

In organic synthesis, the thiazolidine (B150603) framework is utilized as a key building block for constructing more complex and valuable organic molecules. nih.gov 2-(Nitromethylene)-1,3-thiazolidine, in particular, serves as a reactive intermediate in various synthetic pathways.

One notable application is in multicomponent reactions (MCRs). For instance, it is formed in situ during the one-pot synthesis of bioactive tetrahydrothiazolo[3,2-a]quinolin-6-ones. nih.gov In this process, cysteamine (B1669678) hydrochloride reacts with 1,1-bis(methylthio)-2-nitroethene to furnish 2-(nitromethylene)-1,3-thiazolidine, which then undergoes further reactions to produce the final complex heterocyclic system. nih.gov This highlights its role as a transient but crucial component that enables the efficient assembly of intricate molecular architectures. Its reactivity makes it a valuable tool for chemists aiming to create diverse libraries of compounds for biological screening. nih.govhilarispublisher.com The synthesis of various thiazolidinone derivatives often involves cyclization reactions, showcasing the versatility of the thiazolidine scaffold in creating a range of heterocyclic structures. hilarispublisher.comsysrevpharm.org

Overview of Academic Research Trajectories

One-Pot Synthetic Strategies

One-pot syntheses offer an efficient and streamlined approach to constructing the 2-(nitromethylidene)-1,3-thiazolidine scaffold and its derivatives. These methods are characterized by the combination of three or more reactants in a single reaction vessel, leading to the formation of complex molecules in fewer steps with high atom economy. researchgate.netnih.gov

Multi-component reactions (MCRs) are powerful tools for the synthesis of heterocyclic compounds, including derivatives of this compound. researchgate.net These reactions are valued for their operational simplicity and the ability to generate molecular diversity. researchgate.netresearchgate.net An example of an MCR is the one-pot, three-component reaction of phenyl isothiocyanate, primary amines, and dimethyl acetylenedicarboxylate to produce novel 1,3-thiazolidin-4-one derivatives. researchgate.netcrimsonpublishers.com

Another efficient one-pot method involves the reaction of cysteamine (B1669678) hydrochloride, 1,1-bis(methylthio)-2-nitroethene, an aromatic aldehyde, and dimedone in a mixture of water and ethanol (B145695) with triethylamine. nih.gov This MCR first forms the 2-(nitromethylene)thiazolidine intermediate, which then participates in a subsequent Michael addition and cyclization to yield complex thiazolo[3,2-a]quinolin-6-ones with high yields (75–94%). nih.gov The versatility of MCRs allows for the construction of diverse molecular scaffolds by varying the starting components. researchgate.net

Catalysis plays a crucial role in the synthesis of this compound and its derivatives, often enhancing reaction rates and yields. researchgate.net Triethylamine is a commonly used base catalyst, essential for liberating the free amine from cysteamine hydrochloride to facilitate cyclization. In some multi-component reactions for the synthesis of derivatives, other catalysts like piperidine can be employed. nih.gov

Various catalytic systems have been explored for the synthesis of related thiazolidine structures. These include acid catalysts like β-cyclodextrin-SO3H, base catalysts, and even catalyst-free conditions for certain reactions. nih.gov For instance, the synthesis of 1,3-thiazolidin-4-ones has been achieved using ionic liquids or nano-magnetic catalysts, which can offer advantages such as being environmentally friendly and reusable. nih.gov The choice of catalyst can significantly influence the reaction pathway and the final product structure.

The choice of solvent can significantly impact the reaction pathway and yield in the synthesis of this compound and its derivatives. A common solvent system for the reaction between cysteamine hydrochloride and 1,1-bis(methylthio)-2-nitroethene is a mixture of water and ethanol (H₂O/EtOH). nih.gov Ethanol is often favored over polar aprotic solvents like DMF because it offers better solubility for the reactants and can minimize side reactions.

Interestingly, some synthetic protocols for thiazolidine derivatives have been developed under solvent-free conditions. nih.gov These methods are environmentally benign and can lead to high yields. nih.gov Microwave-assisted protocols have also been shown to significantly reduce reaction times compared to conventional heating methods, while maintaining high product yields. The selection of the solvent or the decision to proceed without one is a critical parameter in optimizing the synthesis. nih.gov

Precursor-Based Syntheses

Precursor-based syntheses involve the use of specific starting materials that are sequentially transformed into the target compound. This approach allows for a more controlled construction of the this compound molecule.

A primary and well-established method for synthesizing this compound involves the reaction of cysteamine hydrochloride. nih.gov In this process, cysteamine hydrochloride is reacted with a suitable precursor, typically in the presence of a base to neutralize the hydrochloride salt and free the cysteamine for reaction. The reaction of cysteamine hydrochloride with 1,1-bis(methylthio)-2-nitroethene is a key example of this approach. nih.gov The use of cysteamine hydrochloride is advantageous due to its stability and commercial availability.

The reaction between 1,1-bis(methylthio)-2-nitroethene and cysteamine hydrochloride is a cornerstone for the synthesis of this compound. nih.gov In this reaction, the cysteamine, once liberated from its hydrochloride salt by a base like triethylamine, undergoes a cyclization reaction with 1,1-bis(methylthio)-2-nitroethene. This reaction proceeds to furnish 2-(nitromethylene)thiazolidine. nih.gov This compound then serves as a versatile nitroketene N,S-acetal in further multi-component reactions to build more complex heterocyclic systems.

An exploration of environmentally conscious synthetic strategies is crucial in modern organic chemistry. For the synthesis of this compound and its derivatives, green chemistry principles offer significant advantages, including reduced waste, lower energy consumption, and the use of less hazardous materials. This article focuses on several innovative and eco-friendly methodologies that have been applied to the synthesis of the thiazolidine scaffold.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-(nitromethylidene)-1,3-thiazolidine, both proton (¹H) and carbon-13 (¹³C) NMR are employed to map out the carbon-hydrogen framework.

¹H NMR Applications

Proton NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within the molecule. The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the thiazolidine (B150603) ring and the nitromethylidene group.

Key expected proton signals include those for the two methylene groups (-CH₂-) of the thiazolidine ring and the vinylic proton (=CH-) of the nitromethylidene substituent. The chemical shifts of the methylene protons adjacent to the sulfur and nitrogen atoms will be influenced by the electronegativity of these heteroatoms. The proton of the nitromethylidene group is anticipated to appear at a lower field (higher ppm value) due to the electron-withdrawing effect of the nitro group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -S-CH₂- | 3.0 - 3.5 | Triplet (t) |

| -N-CH₂- | 3.5 - 4.0 | Triplet (t) |

| =CH-NO₂ | 6.5 - 7.5 | Singlet (s) |

| -NH- | Broad singlet | Broad (br s) |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other experimental conditions.

¹³C NMR Applications

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum is expected to display four signals corresponding to the four carbon atoms in the molecule: two methylene carbons in the thiazolidine ring, the carbon of the nitromethylidene group (=CH-), and the imine carbon (C=N). The chemical shift of the imine carbon is characteristically found at a lower field compared to the other carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -S-CH₂- | 25 - 35 |

| -N-CH₂- | 45 - 55 |

| =CH-NO₂ | 110 - 120 |

| C=N | 160 - 170 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound provides key evidence for the presence of the nitro group, the carbon-nitrogen double bond, and the various bonds within the thiazolidine ring. A published FTIR spectrum for this compound was acquired using a KBr-pellet technique. nih.gov

Key vibrational bands are anticipated for the N-H stretch of the amine, C-H stretches of the methylene groups, the asymmetric and symmetric stretches of the nitro group (NO₂), and the C=N stretch of the imine.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| C-H Stretch (sp³) | 2850 - 3000 | Medium |

| C=N Stretch | 1640 - 1690 | Medium to Strong |

| NO₂ Asymmetric Stretch | 1500 - 1560 | Strong |

| NO₂ Symmetric Stretch | 1340 - 1380 | Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-S Stretch | 600 - 800 | Weak to Medium |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For this compound, the molecular formula is C₄H₆N₂O₂S, which corresponds to a molecular weight of approximately 146.17 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 146. Subsequent fragmentation could involve the loss of the nitro group (NO₂, 46 Da), cleavage of the thiazolidine ring, and other characteristic fragmentations that would help to confirm the proposed structure.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Predicted) | Possible Identity |

| [M]⁺ | 146 | Molecular Ion |

| [M - NO₂]⁺ | 100 | Loss of nitro group |

| Further Fragments | Varies | Fragments from thiazolidine ring cleavage |

Computational and Theoretical Chemistry Studies of 2 Nitromethylidene 1,3 Thiazolidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern computational chemistry, enabling the prediction of molecular properties from first principles.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For heterocyclic systems similar to 2-(Nitromethylidene)-1,3-thiazolidine, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31+G(d,p), are utilized to fully optimize the molecular geometry. biointerfaceresearch.com This process determines key structural parameters including bond lengths, bond angles, and dihedral angles. biointerfaceresearch.com

Such analyses on related thiazolidine (B150603) derivatives have been performed to understand the distribution of electron density, molecular electrostatic potential (MESP), and atomic charges (e.g., Mulliken, NPA). irjweb.comnih.gov For instance, in studies of 5-(3-nitro-arylidene)-thiazolidine-2,4-dione, DFT was used to calculate optimized geometrical parameters and electronic properties in the gas phase. biointerfaceresearch.com The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. biointerfaceresearch.com These computational approaches provide a foundational understanding of the molecule's structural and electronic characteristics.

Table 1: Illustrative Optimized Geometrical Parameters from DFT Calculations for a Thiazolidine Scaffold Note: This table presents typical parameters for a related thiazolidine derivative, 5-(3-nitro-arylidene)-thiazolidine-2,4-dione, to illustrate the outputs of DFT analysis. biointerfaceresearch.com

| Parameter | Bond | Calculated Value (Å) |

| Bond Length | C5-S3 | 1.813 |

| Bond Length | C-N (thiazolidine ring) | 1.391 |

| Bond Length | N7-H4 | 1.013 |

| Dihedral Angle | C12-C11-C9-H10 | 0° |

| Dihedral Angle | ||

| Bond Angle | ||

| Bond Angle |

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) functions as an electron acceptor. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. irjweb.com

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to undergo electronic excitation. irjweb.com Conversely, a large energy gap indicates high kinetic stability and lower chemical reactivity. stackexchange.comwuxiapptec.com For various thiazolidinone derivatives, this energy gap has been calculated to predict their reactivity and potential bioactivity. irjweb.comnih.gov Global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and electrophilicity (ω), can also be derived from HOMO and LUMO energies to further quantify reactivity. ajchem-a.com

Table 2: Representative Frontier Orbital Energies and Reactivity Descriptors Note: The values are examples from studies on related heterocyclic compounds to demonstrate the concept. irjweb.comnih.gov

| Compound Class | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | Chemical Hardness (η) (eV) |

| Imidazole Derivative | -6.2967 | -1.8096 | 4.4871 | 2.2449 |

| Thiazolidinone Derivative 'A' | --- | --- | --- | --- |

| Thiazolidinone Derivative 'B' | --- | --- | --- | --- |

Conformational Analysis and Stereochemistry

The three-dimensional structure of a molecule dictates its physical and biological properties. Conformational analysis of the 1,3-thiazolidine ring system, which is typically non-planar, involves identifying its most stable conformations. Studies on related compounds like thioproline and other thiazolidine derivatives show that the five-membered ring often adopts puckered structures, such as envelope or twisted conformations, to minimize steric strain. mdpi.com

Computational methods, particularly DFT, are used in tandem with experimental techniques like NMR spectroscopy to perform conformational analysis. nih.govresearchgate.net By calculating the relative energies of different possible conformers, the global minimum energy structure can be identified. nih.gov For this compound, this would involve analyzing the puckering of the thiazolidine ring and the stereochemistry (E/Z isomerism) of the exocyclic nitromethylidene group. In studies of similar 5-substituted thiazolidin-4-ones, DFT calculations successfully predicted the most stable conformer, which was then confirmed by 2D-NOESY NMR experiments. nih.gov

Reaction Mechanism Modeling

Computational modeling is instrumental in elucidating the detailed pathways of chemical reactions, providing information that is often difficult to obtain experimentally.

Understanding a reaction mechanism requires the characterization of all intermediates and, crucially, the transition states (TS) that connect them. A transition state represents the highest energy point along a reaction coordinate. DFT calculations are a primary tool for locating and optimizing the geometry of transition states. nih.gov For a proposed reaction step, such as the cyclization to form a thiazolidine ring, computational methods can model the approach of reactants and identify the TS structure. nih.govnih.gov

A key confirmation of a true transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate leading from reactants to products. nih.gov For example, in the base-catalyzed synthesis of 1,3-thiazolidine-2-thiones, DFT calculations were used to identify the transition states for both the initial nucleophilic attack and the subsequent intramolecular cyclization. nih.gov

By calculating these parameters for each step in a proposed mechanism, the rate-determining step (the one with the highest activation energy) can be identified. nih.gov This information is vital for understanding and optimizing reaction conditions. In mechanistic studies of thiazolidine synthesis, computational results have shown that the initial nucleophilic attack can be the rate-determining step. nih.gov

Table 3: Hypothetical Energy Profile for a Two-Step Reaction Mechanism Note: This table illustrates how kinetic and thermodynamic parameters are typically presented based on computational results.

| Species | Relative Energy (kcal/mol) | Parameter | Calculated Value (kcal/mol) |

| Reactants | 0.0 | Activation Energy (Step 1) | 15.2 |

| Transition State 1 (TS1) | +15.2 | Reaction Energy (Step 1) | -5.4 |

| Intermediate | -5.4 | Activation Energy (Step 2) | 12.8 |

| Transition State 2 (TS2) | +7.4 | Overall Reaction Energy | -20.1 |

| Products | -20.1 |

Molecular Modeling and Simulations

General information identifies this compound as a neonicotinoid insecticide. nih.gov Neonicotinoids as a class are known to act as agonists of the nicotinic acetylcholine receptor (nAChR), leading to the overstimulation of the nervous system in insects. researchgate.netnih.gov The mode of action for this class of compounds typically involves interactions with the nAChR, but specific computational analyses for this compound are not detailed in the available literature. nih.gov

Ligand-System Interaction Profiling

No specific studies detailing the ligand-system interaction profiling of this compound were found. Computational studies on other neonicotinoids, such as imidacloprid, have explored their binding to nAChRs, often highlighting the role of hydrogen bonds and the orientation of the electronegative nitro group within the receptor's binding site. nih.gov However, direct analogous data for this compound is not available.

Molecular Dynamics Simulations

There are no available molecular dynamics simulation studies specifically for this compound in the reviewed literature. Molecular dynamics simulations are powerful tools for understanding the dynamic behavior of ligand-receptor complexes over time. While such studies have been performed for other thiazolidine derivatives to assess the stability of ligand-protein complexes, this level of computational analysis has not been published for this compound. nih.govmdpi.com

Derivatives and Structural Analogs of 2 Nitromethylidene 1,3 Thiazolidine

Design and Synthesis of Substituted 1,3-Thiazolidine Derivatives

The synthesis of substituted 1,3-thiazolidine derivatives is a cornerstone of heterocyclic chemistry, driven by the wide range of applications for these scaffolds. The foundational structure of 2-(nitromethylidene)-1,3-thiazolidine is typically assembled via the reaction of cysteamine (B1669678) hydrochloride with 1,1-bis(methylthio)-2-nitroethene. nih.gov This core structure serves as a versatile precursor for a variety of derivatives.

The design of new derivatives often involves multicomponent reactions (MCRs), which allow for the efficient construction of complex molecules in a single step. For instance, a one-pot, three-component condensation of an aniline, an aromatic aldehyde, and thioglycolic acid can yield 1,3-thiazolidin-4-ones. nih.gov The reactivity of the starting materials can be enhanced using various catalysts. Nano-Fe3O4@SiO2-supported ionic liquids have been shown to activate the carbonyl group of aldehydes, facilitating the formation of an imine intermediate which then undergoes cyclization. nih.gov

Solvent-free synthesis is another approach, offering benefits such as high yield and atom economy. One such method for synthesizing 1,3-thiazolidin-4-ones employs ammonium (B1175870) persulfate (APS) as a catalyst at elevated temperatures. nih.gov Modifications are not limited to the core ring but also include substitutions at various positions, which significantly influences the compound's properties. For example, introducing different aryl groups allows for the exploration of a wide chemical space. nih.govmdpi.com

Below is a table summarizing various synthetic approaches for 1,3-thiazolidine derivatives:

| Starting Materials | Catalyst/Conditions | Product Type |

| Aniline, Aromatic Aldehyde, Thioglycolic Acid | [Et3NH][HSO4], 80 °C | 1,3-Thiazolidin-4-ones |

| Arylaldehyde, Thioglycolic Acid, Anilines | MNPs@SiO2-IL, Solvent-free | 1,3-Thiazolidin-4-one derivatives |

| Substituted Aniline, Benzaldehyde, Thioglycolic Acid | Ammonium Persulfate (APS), 90 °C, Solvent-free | 1,3-Thiazolidin-4-one |

| 2-Aminobenzimidazoles, Isothiocyanate, Triethylamine | Ethylene Dichloride (EDC) | 2-Imino-1,3-thiazolidines |

| Cysteamine hydrochloride, 1,1-bis(methylthio)-2-nitroethene, Aromatic aldehyde | H2O/EtOH, Triethylamine | Tetrahydrothiazolo[3,2-a]quinolin-6-ones |

Ring-Fused Systems Incorporating the Thiazolidine (B150603) Nucleus

The this compound scaffold is a valuable building block for creating more complex, fused heterocyclic systems. These reactions often proceed through cascade or domino sequences, where the initial product undergoes further intramolecular reactions.

Thiazolo[3,2-a]pyridine Scaffolds

A prominent class of fused systems derived from this compound are the thiazolo[3,2-a]pyridines. These are frequently synthesized through one-pot, multi-component reactions. A common strategy involves the reaction of 2-(nitromethylene)thiazolidine with aromatic aldehydes and a third component that provides the remaining atoms for the new pyridine (B92270) ring. scispace.com

For example, a five-component cascade reaction utilizing cyanoacetohydrazide, various acetophenones, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethylene, and cysteamine hydrochloride in refluxing ethanol (B145695) can successfully produce highly functionalized 5-amino-7-(aryl)-8-nitro-N'-(1-(aryl)ethylidene)-3,7-dihydro-2H-thiazolo[3,2-a]pyridine-6-carbohydrazide derivatives. scispace.com The reaction sequence involves several steps:

Formation of the 2-(nitromethylene)thiazolidine (N,S-acetal).

Knoevenagel condensation.

Michael addition.

Imine–enamine tautomerization.

Intramolecular N-cyclization. scispace.com

The yields of these reactions are generally good to high, demonstrating the efficiency of this synthetic strategy. scispace.com The table below shows examples of synthesized thiazolo[3,2-a]pyridine derivatives and their corresponding yields. scispace.com

| Aryl Group (from Aldehyde) | Aryl Group (from Acetophenone) | Product Yield (%) |

| Phenyl | Phenyl | 85 |

| 4-Methylphenyl | Phenyl | 90 |

| 4-Methoxyphenyl | Phenyl | 92 |

| 4-Chlorophenyl | Phenyl | 88 |

| 4-Bromophenyl | Phenyl | 87 |

| 4-Nitrophenyl | Phenyl | 80 |

| Phenyl | 4-Chlorophenyl | 95 |

| 4-Methylphenyl | 4-Chlorophenyl | 91 |

| 4-Methoxyphenyl | 4-Chlorophenyl | 93 |

| 4-Chlorophenyl | 4-Chlorophenyl | 89 |

Other Fused Heterocyclic Architectures

Beyond the well-explored thiazolo[3,2-a]pyridines, this compound can be used to construct other fused systems. For instance, its reaction with aromatic aldehydes and 1,3-indandione (B147059) leads to the formation of indenone-fused thiazolo[3,2-a]pyridines. scispace.com Similarly, reactions with dimedone result in tetrahydrothiazolo[3,2-a]quinolin-6-ones. bohrium.com The versatility of the thiazolidine core allows for its incorporation into a variety of polycyclic architectures through careful selection of reaction partners and conditions.

Isoelectronic and Isosteric Analogs

The concept of isoelectronic and isosteric replacement is a powerful tool in chemical design. For this compound, several analogs can be considered.

An immediate isosteric analog is the corresponding 1,3-oxazolidine derivative, where the sulfur atom of the thiazolidine ring is replaced by an oxygen atom. wikipedia.org Oxazolidines are also five-membered heterocyclic compounds and can be synthesized through methods such as the condensation of β-amino alcohols with aldehydes or ketones. uqam.ca While the geometry is similar, the difference in electronegativity and size between sulfur and oxygen can lead to significant changes in the electronic properties, reactivity, and intermolecular interactions of the resulting molecule.

Another class of related compounds are the thiazolidinones , where a carbonyl group is introduced into the thiazolidine ring. researchgate.net For example, thiazolidine-2,4-diones are considered bioisosteres for carboxylic acids, a replacement strategy often used in medicinal chemistry to improve pharmacokinetic properties. scispace.combohrium.com

Furthermore, the nitromethylidene group itself can be compared to other electron-withdrawing ylidene fragments. Replacing the nitro group with other functionalities like cyano or ester groups would create analogs with different electronic and steric profiles, thereby altering the reactivity of the exocyclic double bond. researchgate.net

Structure-Reactivity Relationships in Modified Systems

The relationship between the structure of this compound derivatives and their reactivity is a critical aspect of their chemistry. Modifications to the core structure or its substituents can have a profound impact on the electronic and steric properties of the molecule, which in turn governs its chemical behavior.

The nitromethylidene group is a key feature, as the electron-withdrawing nitro group makes the exocyclic double bond highly polarized and susceptible to nucleophilic attack (Michael addition). nih.govcymitquimica.com This reactivity is the basis for many of the multicomponent reactions used to build fused ring systems. scispace.com

Studies on related thiazolidinone systems provide insight into structure-reactivity relationships. For instance, in a quantitative structure-activity relationship (QSAR) study of thiazolidine-2,4-dione derivatives, it was found that the electronic properties of the molecule are paramount. lew.ro Key descriptors influencing activity included:

Atomic Charges: High coefficients of atomic charges on specific atoms within the thiazolidine ring were correlated with increased activity. lew.ro

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the molecule's susceptibility to electrophilic attack, while the LUMO energy relates to its susceptibility to nucleophilic attack. A smaller HOMO-LUMO energy gap generally implies higher reactivity. lew.ro

Hydrophobicity: The presence of hydrophilic or hydrophobic groups, as measured by hydration energy, also plays a significant role in the molecule's interactions. lew.ro

In synthetic applications, the nature of substituents on aryl rings attached to the thiazolidine scaffold can influence reaction rates and yields. Electron-donating groups on an aldehyde reactant may react slower than electron-withdrawing groups in certain condensation reactions. bohrium.com This demonstrates that even distal modifications can electronically influence the reactive centers of the molecule, providing a tuneable parameter for synthetic design.

Role of 2 Nitromethylidene 1,3 Thiazolidine in Chemical Scaffold Design

Utility as a Versatile Synthetic Building Block in Organic Chemistry

2-(Nitromethylidene)-1,3-thiazolidine is recognized for its utility as a versatile building block, primarily owing to the electrophilic nature of the exocyclic carbon-carbon double bond, which is activated by the electron-withdrawing nitro group. This functional arrangement makes the compound an excellent Michael acceptor, readily participating in conjugate addition reactions with a variety of nucleophiles.

The synthesis of this key building block can be achieved through a one-pot multicomponent reaction. A common and efficient method involves the reaction of 1,1-bis(methylthio)-2-nitroethene with cysteamine (B1669678) hydrochloride. In this process, the this compound is often generated in situ and used directly in subsequent transformations without the need for isolation, streamlining the synthetic sequence. This reactivity is central to its role in constructing larger, more functionalized molecules.

Strategies for Constructing Complex Molecular Architectures

The primary strategy for utilizing this compound in the synthesis of complex molecules involves its participation in domino or cascade reactions. These sequences capitalize on the initial reactivity of the nitromethylene moiety to trigger subsequent intramolecular cyclizations, leading to the rapid assembly of polycyclic systems from simple starting materials.

A notable example is the one-pot synthesis of tetrahydrothiazolo[3,2-a]quinolin-6-ones. This strategy involves a multi-component reaction where this compound is first formed in situ. This intermediate then undergoes a crucial Michael addition reaction with an adduct previously formed from the condensation of an aromatic aldehyde and dimedone. This conjugate addition is followed by an imine–enamine tautomerization and a final intramolecular cyclization, which culminates in the formation of the complex quinolinone scaffold. This approach is characterized by its operational simplicity, use of readily available substrates, and high efficiency.

Another synthetic strategy involves the reaction of this compound with N-aryl sydnones under microwave irradiation. This transformation yields (Z)-2-(nitro((E)-p-substitutedphenyldiazenyl)methylene)thiazolidines, demonstrating the compound's ability to act as a precursor to molecules with unique azo-functionalized scaffolds.

| Reaction Type | Reactants | Product Scaffold | Key Features |

| One-Pot Domino Reaction | Cysteamine hydrochloride, 1,1-bis(methylthio)-2-nitroethene, Aromatic aldehyde, Dimedone | Tetrahydrothiazolo[3,2-a]quinolin-6-one | In situ generation, Michael addition, Intramolecular cyclization, High atom economy |

| Microwave-Assisted Reaction | This compound, N-aryl sydnone | (Z)-2-(nitro((E)-phenyldiazenyl)methylene)thiazolidine | Rapid synthesis, Formation of azo-containing heterocycles |

Contribution to the Development of Novel Heterocyclic Scaffolds

The reactivity of this compound directly contributes to the expansion of the chemical space occupied by novel heterocyclic scaffolds. The thiazolidine (B150603) ring itself is a privileged structure in medicinal chemistry, and by using the nitromethylene derivative as a starting point, chemists can access unique fused and spirocyclic systems that would be challenging to synthesize via other routes.

The synthesis of the tetrahydrothiazolo[3,2-a]quinolin-6-one framework is a prime example of this contribution researchgate.net. This scaffold fuses the thiazolidine ring with a quinolinone system, creating a polycyclic architecture of potential interest in drug discovery and materials science. The reaction pathway, initiated by the Michael addition of the in situ-generated this compound, is a powerful method for generating molecular diversity from a single, versatile intermediate researchgate.net. The development of such multi-component, environmentally benign synthetic protocols is a significant advancement in the field of heterocyclic chemistry researchgate.net.

Table of Synthesized Heterocyclic Scaffolds

| Starting Material | Reaction | Resulting Scaffold | Significance |

|---|

Applications in Probe Design for Molecular Investigations

While the broader class of nitrogen-containing heterocycles, including various thiazolidine derivatives like thiazolidine-2,4-dione, are utilized in the development of fluorescent probes and chemical sensors, specific applications of this compound in this area are not extensively documented in the surveyed literature. The design of molecular probes often relies on conjugating a recognition moiety to a fluorophore; the inherent reactivity of this compound suggests its potential as a reactive handle to link with other molecular components, though specific examples of its use in probe design are not available in the provided search results.

Emerging Research Directions and Future Perspectives

Exploration of Novel Reaction Pathways and Catalytic Systems

The synthesis of the 1,3-thiazolidine core, a key structural feature of 2-(nitromethylidene)-1,3-thiazolidine, is a central theme in ongoing research. Scientists are moving beyond traditional methods to explore more efficient and versatile reaction pathways. A notable pathway involves the reaction of cysteamine (B1669678) hydrochloride with 1,1-bis(methylthio)-2-nitroethene in a water/ethanol (B145695) solvent system to directly furnish 2-(nitromethylidene)thiazolidine acs.org.

A significant area of development is the use of novel catalytic systems that offer improved yields, purity, and reaction conditions. Multicomponent reactions (MCRs), which allow for the construction of complex molecules like thiazolidines in a single step from three or more reactants, are gaining prominence for their high atom economy and procedural simplicity acs.org. The catalysts employed in these modern synthetic protocols are diverse and are selected to enhance reaction rates and selectivity under milder conditions. Research into related thiazolidine (B150603) structures has highlighted the efficacy of various catalysts, which represent promising avenues for the synthesis and derivatization of this compound.

These catalytic systems include:

Ionic Liquids: Salts like [Et3NH][HSO4] have been used as efficient and reusable catalysts for the cyclocondensation reactions that form the thiazolidine ring acs.org.

Nanoparticle Catalysts: Magnetically separable nanoparticles, such as nano-Fe3O4@SiO2-supported ionic liquids (MNPs@SiO2-IL), have been successfully used to activate carbonyl and amine groups, facilitating the synthesis of 1,3-thiazolidin-4-ones under solvent-free conditions acs.org.

Acid Catalysts: Both traditional acids like p-toluenesulfonic acid (p-TSA) and novel solid acid catalysts such as β-cyclodextrin-SO3H are being explored to drive the cyclocondensation reactions efficiently acs.org.

Base Catalysts: Organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been shown to be effective in catalyzing the synthesis of related thiazolidine-2-thiones, often under mild, solvent-free conditions at room temperature nih.gov.

| Catalyst Type | Specific Example | Key Advantages | Relevant Reaction |

|---|---|---|---|

| Ionic Liquid | [Et3NH][HSO4] | Reusable, high yield, high purity | Cyclocondensation for 1,3-thiazolidin-4-ones |

| Nanoparticle | MNPs@SiO2-IL | High efficiency, solvent-free conditions, catalyst is magnetically separable | Condensation for 1,3-thiazolidin-4-ones |

| Solid Acid | β-cyclodextrin-SO3H | Cost-effective, less wasteful | One-pot synthesis of thiazolidin-4-ones |

| Organic Base | DABCO | Mild conditions (room temp.), solvent-free, low catalyst loading | Synthesis of 1,3-thiazolidine-2-thiones |

Development of Advanced Spectroscopic Probes for Reaction Monitoring

To optimize the novel reaction pathways discussed above, a deeper understanding of reaction kinetics, mechanisms, and the influence of process parameters is essential. This has led to the integration of Process Analytical Technology (PAT) in the design, analysis, and control of chemical manufacturing. PAT utilizes advanced analytical tools for timely, in-situ measurements to ensure final product quality is built into the process from the start mt.comstepscience.com. For the synthesis of this compound and related heterocycles, the development of advanced spectroscopic probes for real-time reaction monitoring is a key research direction.

These modern spectroscopic techniques offer a window into the reaction as it happens, moving beyond traditional offline analysis of the final product.

In-situ FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful PAT tools for monitoring the concentration of reactants, intermediates, and products in real-time americanpharmaceuticalreview.com. For instance, time-series Raman spectroscopy has been successfully used to monitor the cyclization reaction that forms a thiazolidine ring from N-acetyl-l-cysteine at basic pH, allowing researchers to observe the reaction progress and the effect of basicity on the cyclization rate acs.org.

Low-Field Nuclear Magnetic Resonance (NMR) Spectroscopy: The advent of compact, benchtop NMR spectrometers allows for the benefits of NMR to be applied directly to process monitoring analytik.news. A case study on the synthesis of a Hantzsch thiazole demonstrated that an 80 MHz benchtop NMR system could provide real-time, quantitative analysis of reactant concentrations in a continuous flow reactor, enabling precise quality control analytik.news. This technology is directly applicable to optimizing the synthesis of this compound.

UV-Visible Spectrophotometry: For reactions involving chromophoric changes, UV-Vis spectroscopy can be a straightforward yet effective tool for monitoring reaction progress. It has been used to monitor the hydrolysis of a thiazolidine prodrug by measuring the absorbance of the released aldehyde over time, demonstrating its utility in tracking reactions involving the thiazolidine ring nih.gov.

The application of these probes facilitates a "Quality by Design" (QbD) approach, where process understanding is used to pre-define and ensure the desired quality attributes of the final product mt.com.

Integration of Computational Methods with Experimental Design

The synergy between computational chemistry and experimental synthesis is becoming a cornerstone of modern drug discovery and materials science. For this compound, integrating computational methods provides predictive insights that can guide and refine experimental design, saving time and resources. This approach is extensively used for related thiazolidine derivatives to predict their chemical properties and biological activities.

Key computational tools and their applications include:

Density Functional Theory (DFT): DFT calculations are used to optimize molecular geometries, calculate electronic properties, and predict spectroscopic signatures (such as IR and NMR spectra) for proposed molecules stepscience.com. This allows for the theoretical confirmation of structures and the study of reaction mechanisms and isomerization energy barriers nih.gov.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. For derivatives of the thiazolidine scaffold, molecular docking is used to identify potential biological targets and understand binding interactions, which is crucial in designing compounds with specific pharmacological profiles americanpharmaceuticalreview.comnih.govresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. For related 1,3-thiazine derivatives, 2D and 3D-QSAR models have been developed to predict their inhibitory activities against specific biological targets, guiding the synthesis of more potent analogues nih.gov.

ADMET Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities nih.govresearchgate.net. Software like SwissADME can assess pharmacokinetic properties and drug-likeness based on molecular structure, helping to identify promising candidates early in the development process researchgate.net.

Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability of a ligand-protein complex identified through docking researchgate.net.

| Computational Method | Application in Thiazolidine Research | Key Insights Provided |

|---|---|---|

| Density Functional Theory (DFT) | Structure optimization, energy calculations, reaction path analysis | Molecular stability, electronic properties, isomer stability |

| Molecular Docking | Predicting binding modes with biological targets | Potential pharmacological activity, protein-ligand interactions |

| QSAR | Correlating chemical structure with biological activity | Predictive models for activity, guidance for structural modification |

| ADMET Prediction | In silico assessment of pharmacokinetic and toxicity profiles | Drug-likeness, bioavailability, potential safety issues |

| Molecular Dynamics (MD) | Assessing the stability of ligand-receptor complexes | Dynamic behavior and stability of molecular interactions |

Sustainable Synthetic Methodologies for Compound Derivatization

In line with the global push for green chemistry, a major research direction is the development of sustainable synthetic methods for the derivatization of this compound. These methodologies aim to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

Key sustainable approaches being explored for thiazolidine synthesis include:

Use of Green Solvents: Research is focused on replacing traditional volatile organic solvents with more environmentally benign alternatives. Deep eutectic solvents (DES), for example, have been utilized in the synthesis of thiazolidinedione derivatives, acting as both the solvent and the catalyst, and are often biodegradable and have low toxicity americanpharmaceuticalreview.com.

Solvent-Free Reactions: Conducting reactions without a solvent medium is a highly effective green chemistry principle. Several protocols for the synthesis of thiazolidine derivatives, using catalysts like ammonium (B1175870) persulfate or nano-catalysts, have been successfully implemented under solvent-free conditions, reducing waste and simplifying product purification acs.org.

Ultrasound-Assisted Synthesis: The use of ultrasound irradiation can accelerate reaction rates, improve yields, and often allows for reactions to be conducted at lower temperatures. This technique has been applied to the synthesis of 1,3-thiazolidin-4-ones, promoting efficient formation of the target compounds in shorter time frames acs.org.

Multicomponent Reactions (MCRs): As mentioned previously, MCRs are inherently sustainable as they combine several synthetic steps into one pot, reducing the need for intermediate purification steps, thereby saving energy and solvent usage and minimizing waste acs.org.

| Sustainable Methodology | Description | Example in Thiazolidine Synthesis |

|---|---|---|

| Deep Eutectic Solvents (DES) | A mixture of components that forms a eutectic with a melting point lower than the individual components; acts as a green solvent and catalyst. | Used for the synthesis of thiazolidinedione derivatives. americanpharmaceuticalreview.com |

| Solvent-Free Synthesis | Reactions are conducted in the absence of any solvent, often by heating a mixture of the neat reactants. | Cyclocondensation reactions using ammonium persulfate as a catalyst. acs.org |

| Ultrasound Irradiation | Application of ultrasonic waves to a reaction mixture to enhance chemical reactivity and reaction rates. | Used in the synthesis of 1,3-thiazolidin-4-ones to achieve high yields in short reaction times. acs.org |

| Multicomponent Reactions (MCRs) | A reaction where three or more starting materials react to form a single product in one pot. | Employed for the efficient, atom-economical synthesis of various thiazolidine scaffolds. acs.org |

Q & A

Basic: What are the common synthetic routes for 2-(Nitromethylidene)-1,3-thiazolidine derivatives?

Methodological Answer:

The synthesis typically involves condensation reactions between thiazolidine precursors and nitroalkene derivatives. A well-established approach uses mercaptoacetic acid derivatives and nitro-substituted electrophiles under controlled conditions. For example, novel ring-closing reactions involving arylamines as nitrogen donors for the thiazolidin-4-one core have been reported, enabling regioselective formation of the nitromethylidene moiety . Structural confirmation is achieved via X-ray crystallography (e.g., monoclinic systems with unit cell parameters such as ) and spectroscopic methods (IR, -NMR) .

Basic: How is the crystal structure of this compound derivatives characterized?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For instance, derivatives like dispiro[indoline-3,2'-pyrrolidine-3',5''-1,3-thiazolidine] exhibit monoclinic symmetry () with , validated by bond lengths and angles (e.g., ) . Data collection involves high-resolution detectors and low-temperature protocols to minimize thermal motion artifacts. Refinement software (e.g., SHELXL) is used to resolve electron density maps, ensuring accurate stereochemical assignments .

Basic: What spectroscopic techniques are critical for analyzing substituent effects in thiazolidine derivatives?

Methodological Answer:

- IR Spectroscopy: Identifies functional groups (e.g., C=N stretches at ) and hydrogen bonding in the nitromethylidene group.

- -NMR: Reveals substituent-induced electronic effects. For example, aromatic protons in 4-nitrophenyl derivatives show downfield shifts () due to electron-withdrawing nitro groups .

- Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., for ) and fragmentation patterns .

Advanced: How can researchers address contradictions in biological activity data across thiazolidine derivatives?

Methodological Answer:

Contradictions often arise from structural variations (e.g., substituent position, stereochemistry). Systematic structure-activity relationship (SAR) studies are essential:

- Stereochemical Analysis: Use chiral HPLC or circular dichroism to resolve enantiomers, as bioactivity can vary significantly between - and -forms .

- Electronic Effects: Computational modeling (e.g., DFT) evaluates the nitromethylidene group’s electron-withdrawing impact on π-system conjugation, which modulates antifungal activity .

- In Vitro Assays: Standardize protocols (e.g., MIC values against Candida albicans) to ensure comparability across studies .

Advanced: What strategies enhance the bioactivity of this compound derivatives?

Methodological Answer:

- Substituent Engineering: Introduce electron-deficient groups (e.g., 4-nitrophenyl) to stabilize the exocyclic double bond, enhancing antifungal potency .

- Hybrid Scaffolds: Merge thiazolidine cores with pharmacophores like tetrazoles or triazoles to exploit synergistic interactions with biological targets .

- Solubility Optimization: Incorporate polar groups (e.g., sulfonamides) while maintaining lipophilicity for membrane penetration, validated via log calculations .

Advanced: How can regioselectivity challenges in thiazolidine synthesis be mitigated?

Methodological Answer:

- Catalytic Control: Use Lewis acids (e.g., ZnCl) to direct nitro group orientation during cyclization .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) favor kinetically controlled pathways, reducing byproduct formation .

- Protecting Groups: Temporarily block reactive sites (e.g., amine protection with Boc groups) to ensure regioselective nitroalkene addition .

Advanced: What computational tools predict the electronic properties of nitromethylidene derivatives?

Methodological Answer:

- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to assess redox potential and charge distribution. For example, the nitromethylidene group lowers LUMO energy, enhancing electrophilic reactivity .

- Molecular Docking: Simulates binding affinities with targets like fungal lanosterol demethylase (CYP51), guiding rational design .

- Molecular Dynamics (MD): Models conformational flexibility in aqueous environments to predict stability and metabolism .

Advanced: How do crystallographic data resolve ambiguities in thiazolidine derivative configurations?

Methodological Answer:

SC-XRD resolves tautomeric equilibria (e.g., enamine vs. imine forms) by precisely locating hydrogen atoms. For example, in dispiro derivatives, the nitromethylidene group’s planarity () confirms conjugation with the thiazolidine ring . Difference Fourier maps () identify disorder in nitro groups, guiding refinement of occupancy factors .

Basic: What are the key structural features influencing the stability of thiazolidine derivatives?

Methodological Answer:

- Ring Strain: The saturated thiazolidine ring’s puckering (e.g., envelope conformations) minimizes strain, verified by torsion angles () .

- Resonance Stabilization: The nitromethylidene group delocalizes electrons into the ring, reducing susceptibility to hydrolysis .

- Intermolecular Interactions: Hydrogen bonding (N–H···O) and π-stacking in crystal lattices enhance thermal stability (e.g., ) .

Advanced: What methodologies validate the biological mechanisms of thiazolidine derivatives?

Methodological Answer:

- Enzyme Inhibition Assays: Measure IC values against targets like acetylcholinesterase or β-lactamase using spectrophotometric methods .

- Gene Expression Profiling: RNA-seq identifies upregulated/downregulated pathways (e.g., oxidative stress response in fungal cells) .

- Metabolomics: LC-MS tracks metabolite changes (e.g., ergosterol depletion in antifungal studies) to confirm mode of action .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.